3-(吡啶-2-基甲氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

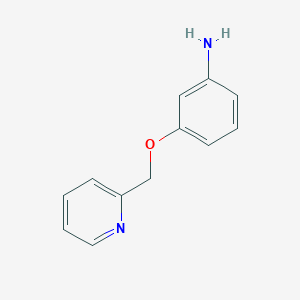

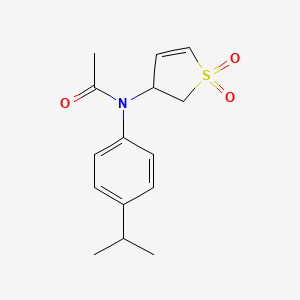

3-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .

Synthesis Analysis

A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis involved different reaction conditions, forming N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-ylmethoxy)aniline consists of a pyridine ring attached to an aniline group via a methoxy bridge . The crystal structure of a related compound, 3-(3-(pyridin-2-ylmethoxy)quinoxalin-2-yl)propanoic acid, has been determined using X-ray diffraction .Physical And Chemical Properties Analysis

3-(Pyridin-2-ylmethoxy)aniline is predicted to have a melting point of 113.18°C and a boiling point of approximately 374.7°C at 760 mmHg. Its density is predicted to be around 1.2 g/cm3, and it has a refractive index of n20D 1.62 .科学研究应用

Proteomics Research

3-(Pyridin-2-ylmethoxy)aniline: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. This compound is used to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Antitumor Activity

Derivatives of 3-(Pyridin-2-ylmethoxy)aniline have been synthesized and evaluated for their antitumor properties. These derivatives exhibit significant antitumor activity, with some showing twice the efficacy of Imatinib on various cancer cell lines, including HL-60, K-562, MCF-7, and A498 . This highlights the potential of this compound in the development of new cancer therapies.

Kinase Inhibition

The compound has been studied for its ability to inhibit BCR-ABL kinase, which is implicated in chronic myeloid leukemia. By interacting with this kinase, 3-(Pyridin-2-ylmethoxy)aniline derivatives can disrupt cancer cell proliferation and migration, offering a promising approach for targeted cancer treatment .

Drug Design

In pharmaceutical research, 3-(Pyridin-2-ylmethoxy)aniline is a key intermediate in the design and synthesis of novel drug candidates. Its molecular structure allows for the creation of diverse derivatives with potential therapeutic applications, particularly in oncology .

EGFR and HER2 Inhibition

Some derivatives containing the 3-(Pyridin-2-ylmethoxy)aniline moiety have shown outstanding inhibition against EGFR and HER2, which are critical targets in the treatment of various cancers. These findings support the compound’s role in the development of inhibitors that could lead to effective treatments for cancer patients .

Molecular Docking Studies

3-(Pyridin-2-ylmethoxy)aniline: and its derivatives are used in molecular docking studies to predict how the compound interacts with various biological targets. This computational approach helps in understanding the binding affinities and potential effects of the compound, facilitating the drug discovery process .

作用机制

Target of Action

The primary target of 3-(Pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, thereby exerting its antitumor effects .

Mode of Action

3-(Pyridin-2-ylmethoxy)aniline interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s mode of action is similar to that of Imatinib, a well-known BCR-ABL kinase inhibitor .

Biochemical Pathways

The inhibition of BCR-ABL kinase by 3-(Pyridin-2-ylmethoxy)aniline affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells and a reduction in tumor size .

Result of Action

The interaction of 3-(Pyridin-2-ylmethoxy)aniline with BCR-ABL kinase results in significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . In particular, the compound has been found to have twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

未来方向

The future directions for 3-(Pyridin-2-ylmethoxy)aniline could involve further investigation of its antitumor activities. One study found that a derivative of this compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that 3-(Pyridin-2-ylmethoxy)aniline and its derivatives could be potential candidates for personalized cancer therapy .

属性

IUPAC Name |

3-(pyridin-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLFKVWEXFLES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2851952.png)

![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)

![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)

![2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)